5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
5-amino-2-methylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-10-2-4-5(9-10)8-3-11(7)6(4)12/h2-3H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGIYXUUNUXYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)N=CN(C2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552629 | |
| Record name | 5-Amino-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114936-12-8 | |
| Record name | 5-Amino-2-methyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with formamide under reflux conditions to yield the desired compound . The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Cell Lines : A study reported that a pyrazolo[3,4-d]pyrimidine derivative showed high inhibitory activity against various tumor cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The compound exhibited an IC50 value of 2.24 µM against A549 cells, which is significantly lower than the IC50 value of doxorubicin (9.20 µM), a standard chemotherapy drug .
- Mechanism of Action : The compound induces apoptosis in cancer cells at low micromolar concentrations. Flow cytometric analysis indicated that it triggers apoptotic pathways, making it a promising candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for several enzymes involved in cancer progression:
- Cyclin-dependent Kinase 2 (CDK2) Inhibition : Research has highlighted the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting CDK2. This enzyme plays a crucial role in cell cycle regulation and is a validated target for cancer therapy. The derivatives showed promising activity in selectively targeting tumor cells .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Properties : Some derivatives have displayed antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Memory Modulation : Preliminary studies indicate that certain pyrazolo[3,4-d]pyrimidine derivatives may influence memory processes, although this area requires further investigation .
Data Summary Table
Case Studies and Research Findings
Several case studies have been documented regarding the applications of this compound:
- Study on Antitumor Activity : A comprehensive exploration was conducted to synthesize and evaluate the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that modifications to the core structure significantly affected their potency against specific cancer types .
- CDK2 Inhibitor Development : Ongoing research focused on synthesizing novel derivatives aimed at CDK2 inhibition has shown that structural modifications can enhance selectivity and efficacy against cancer cells while minimizing effects on normal cells .
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Features :
- Synthesis: Typically synthesized via cyclization of ortho-amino esters with nitriles under conventional or microwave-assisted conditions .
- Bioactivity : Derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
Comparison with Similar Compounds
The pyrazolo[3,4-d]pyrimidinone framework allows for structural diversification, enabling tailored biological and physicochemical properties. Below is a comparative analysis of key analogs:
Substituent Effects on Bioactivity
Insights :
Insights :
Physicochemical Properties
Biological Activity
5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications. Its unique structure, which includes an amino group at the 5-position and a methyl group at the 2-position, contributes to its reactivity and interactions with biological targets.
- Molecular Formula : C6H7N5O
- Molecular Weight : 165.15 g/mol
- Structure : The compound features a fused pyrazole and pyrimidine core, which is characteristic of many biologically active compounds in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Enzyme Inhibition
- Kinase Inhibition : The compound has been studied for its potential to inhibit various kinases involved in cellular signaling pathways. This inhibition can lead to significant effects on cell proliferation and survival.
- Antimicrobial Activity : In vitro studies have shown that derivatives of this compound possess antimicrobial properties against both bacteria and fungi. For instance, compounds synthesized from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrated significant antimicrobial activity compared to standard drugs .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : It has been shown to effectively inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) cells. Mechanistic studies revealed that it induces apoptosis and causes cell cycle arrest .
- Target Selectivity : The compound exhibits a degree of selectivity towards specific cancer-related targets such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in tumor growth and angiogenesis .
The mechanism by which this compound exerts its biological effects involves:
- Binding to specific enzymes or receptors, leading to altered signaling pathways.
- Induction of apoptosis through modulation of key regulatory proteins involved in cell survival.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique biological profile of this compound:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 5-Amino-1H-pyrazolo[3,4-d]pyrimidine | Lacks methyl substitution at position 2 | Different kinase inhibition profile |
| 6-Thioxo-pyrazolo[3,4-d]pyrimidine | Contains a thioether linkage | Distinct reactivity due to sulfur presence |
| 4-Amino-pyrazolo[3,4-d]pyrimidine | Amino group at position 4 instead of 5 | Potentially different biological activity |
Case Studies
- Antimicrobial Study : A series of derivatives were synthesized and tested for antimicrobial activity against selected strains. Compounds showed varying degrees of effectiveness, with some exhibiting significantly higher activity than standard antibiotics .
- Anticancer Evaluation : In a study assessing the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, certain analogs demonstrated potent inhibitory effects on cancer cell lines with IC50 values in the low micromolar range . These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anticancer activity.
Q & A
Q. What are the common synthetic routes for 5-Amino-2-methyl-2H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
Methodological Answer: The compound is typically synthesized via cyclization reactions involving 5-aminopyrazole derivatives. For example:
- Cyclization with Formamidine: Reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formamidine in acetic acid under reflux yields the pyrazolo[3,4-d]pyrimidine core .
- Dimroth Rearrangement: Intermediate imine derivatives (e.g., from N-methylformamide) undergo ring-opening and recyclization to form the target structure .
- Solvent Systems: Dimethylformamide (DMF) or ethanol are commonly used, with reaction times ranging from 6–10 hours under reflux .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic techniques is employed:
- NMR Spectroscopy: 1H and 13C NMR verify substituent positions and aromatic proton environments (e.g., methyl group at position 2 and amino group at position 5) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) and amino (N–H) groups .
Intermediate Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer: Key parameters include:
- Catalysts: Anhydrous potassium carbonate (K2CO3) enhances nucleophilic substitution in alkylation steps .
- Temperature Control: Reflux at 80–100°C minimizes side reactions during cyclization .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates recrystallization .
- Purification: Column chromatography or recrystallization from ethanol/DMF mixtures achieves >95% purity .
Q. What analytical methods are used to assess purity and stability?
Methodological Answer:
- HPLC: Reverse-phase HPLC with a C18 column (mobile phase: ammonium acetate buffer pH 6.5/acetonitrile) detects impurities <0.1% .
- Thermogravimetric Analysis (TGA): Determines thermal stability, with decomposition typically >200°C .
- Storage Conditions: Stable at −20°C under inert gas (argon) to prevent oxidation .
Advanced Research Questions
Q. How can biological targets of this compound be identified in anticancer studies?
Methodological Answer:
- Kinase Inhibition Assays: Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. IC50 values are calculated from dose-response curves .
- Molecular Docking: Computational modeling (e.g., AutoDock Vina) predicts binding affinities to ATP-binding pockets of target kinases .
- Cellular Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 values compared to positive controls (e.g., doxorubicin) .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and metabolite formation using LC-MS/MS. Poor in vivo activity may correlate with rapid hepatic clearance .
- Tissue Penetration Studies: Radiolabeled compound (e.g., 14C) tracks distribution in tumor xenografts via autoradiography .
- Off-Target Analysis: Proteome-wide profiling (e.g., using KINOMEscan) identifies unintended kinase interactions that may mask efficacy .
Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Substituent Variation: Introduce halogen (e.g., 3-fluorophenyl) or electron-donating groups (e.g., methoxy) at position 1 to modulate lipophilicity and target binding .
- Bioisosteric Replacement: Replace the 4-oxo group with thione (C=S) to enhance metabolic stability .
- Quantitative SAR (QSAR): Use CoMFA or CoMSIA models to correlate substituent electronic properties (Hammett σ) with IC50 values .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across studies?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., ATCC-validated), serum concentrations (e.g., 10% FBS), and incubation times (e.g., 72 hours) .
- Control Compounds: Include reference inhibitors (e.g., imatinib for kinase assays) to normalize inter-laboratory variability .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to confirm significance of differences in triplicate experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
